The provided literature emphasizes the role of Bromocyclopentane in the formation of Grignard reagents through its reaction with magnesium. This reaction is significantly influenced by mass transfer, even at high Reynolds numbers, as highlighted by kinetic data. [] Temperature plays a crucial role in this reaction, with lower temperatures minimizing the influence of mass transfer on the overall rate constant. [] This reaction's selectivity toward Grignard reagent formation is heavily impacted by temperature and the rotational speed of the magnesium disk. []
The inhibition of BRD9 has been studied for its role in preventing epigenetically-defined drug resistance in cancer cell lines. A small-molecule inhibitor of the BRD9 bromodomain was found to prevent the emergence of drug-tolerant populations in cells treated with EGFR inhibitors. This suggests that bromocyclopentane-d9, if it shares similar properties, could be used in the development of novel anticancer therapies3.
Bromocriptine has been approved for the treatment of type 2 diabetes. It is a sympatholytic D2-dopamine agonist that reduces postmeal plasma glucose levels by inhibiting hepatic glucose production. This compound does not augment insulin secretion or enhance insulin sensitivity in peripheral tissues but can improve glycemic control when added to other antidiabetic medications4.
In addition to its antidiabetic effects, bromocriptine has been shown to reduce cardiovascular risks in type 2 diabetic patients. A study reported a 40% reduction in composite cardiovascular endpoints, suggesting that bromocyclopentane-d9 could potentially have cardiovascular applications if it exhibits similar sympatholytic or metabolic effects4.
Bromocyclopentane-d9 falls under the category of halogenated hydrocarbons, specifically classified as an alkyl halide. Its structure is derived from cyclopentane, where one hydrogen atom is replaced by a bromine atom, and the hydrogen atoms are replaced by deuterium atoms. The compound is also recognized by its CAS number 35468-44-1 .
The synthesis of Bromocyclopentane-d9 can be achieved through several methods, with one prominent method involving the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The synthesis process typically occurs in two main steps:
This method is preferred due to its high conversion rates and selectivity, making it suitable for both laboratory and industrial applications.
Bromocyclopentane-d9 features a unique molecular structure characterized by:
The presence of deuterium enhances the stability of the compound during chemical reactions, making it advantageous for certain analytical techniques like nuclear magnetic resonance spectroscopy .
Bromocyclopentane-d9 participates in various chemical reactions, including:
These reactions highlight the versatility of Bromocyclopentane-d9 as an intermediate in organic synthesis.
As a deuterated compound, Bromocyclopentane-d9 exhibits similar interactions to its non-deuterated form but with potentially altered kinetics due to the presence of deuterium atoms.
Bromocyclopentane-d9 serves as a building block in synthesizing various organic compounds, particularly in metabolic studies where tracing pathways involving cyclopentane derivatives is essential.
The mechanism involves the formation of stable intermediates during reactions, enhancing metabolic stability compared to non-deuterated counterparts. This property allows for more accurate tracking in biochemical pathways.
Bromocyclopentane-d9 possesses distinct physical and chemical properties:
These properties indicate that Bromocyclopentane-d9 is a stable compound under standard conditions but requires careful handling due to its flammability.
Bromocyclopentane-d9 has several significant applications across various fields:
These applications underscore the importance of Bromocyclopentane-d9 in advancing research within chemistry and related disciplines.
Bromocyclopentane-d9 (CAS 35468-44-1) is a deuterated alkyl halide with the molecular formula C5D9Br, where nine hydrogen atoms in the cyclopentane ring are replaced by deuterium atoms (²H or D). This isotopic substitution results in a molecular weight of 158.08 g/mol, compared to 149.03 g/mol for its non-deuterated counterpart (bromocyclopentane, CAS 137-43-9) [2] [5]. The compound adopts the same cyclic alkane structure as bromocyclopentane, with the bromine atom bonded to a saturated five-carbon ring. However, the extensive deuteration significantly alters its physical and spectroscopic properties. Key structural identifiers include the SMILES notation [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Br)C1([2H])[2H]
and the IUPAC name 1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane [2] [4] .
Table 1: Physicochemical Properties of Bromocyclopentane-d9
Property | Value | Conditions |
---|---|---|
Boiling Point | 137–139 °C | Literature standard |
Density | 1.473 g/mL | At 25 °C |
Refractive Index (n20/D) | 1.488 | Measured at 20 °C |
Flash Point | 42 °C (107.6 °F) | Closed cup |
Molecular Weight | 158.08 g/mol | |
Mass Spectrometry Shift | M+9 | Relative to protiated form |
The density (1.473 g/mL at 25°C) and refractive index (1.488 at 20°C) are marginally higher than those of protiated bromocyclopentane due to the increased atomic mass of deuterium [1] [3] [8]. This mass difference also reduces vibrational frequencies in infrared spectroscopy and causes characteristic shifts in nuclear magnetic resonance spectra. Bromocyclopentane-d9 typically exists as a colorless to pale yellow liquid under standard conditions and is classified as a flammable liquid (Storage Class Code 3) [1] [8].
The development of bromocyclopentane-d9 is intrinsically linked to advancements in deuterium chemistry and the evolving needs of analytical and synthetic applications. Early non-deuterated bromocyclopentane (CAS 137-43-9) served as a precursor for cyclopentylmagnesium bromide, a Grignard reagent critical in synthesizing complex organic molecules like Ketamine [8]. This established utility highlighted bromocyclopentane’s role as a versatile alkylating agent but also revealed limitations in reaction tracking and mechanistic studies using protiated reagents.
The demand for isotopically labeled analogs emerged with the widespread adoption of mass spectrometry and NMR spectroscopy in pharmaceutical research during the late 20th century. Deuterated bromocycloalkanes, including bromocyclopentane-d9, were developed to serve as internal standards in mass spectrometry—their distinct mass shifts (M+9) allow unambiguous differentiation from endogenous compounds or protiated drug metabolites in complex biological matrices [1] [3]. Furthermore, deuterium kinetic isotope effects (DKIE) make them valuable probes for investigating reaction mechanisms, as the stronger C-D bond can significantly alter reaction rates compared to C-H bonds [2].
Synthetic routes to bromocyclopentane-d9 evolved from simple halogen-deuterium exchange reactions to more sophisticated catalytic deuteration methods, enabling higher isotopic incorporation and regioselectivity. Commercial availability began with milligram quantities for research institutions and expanded to bulk quantities (500 g) as applications proliferated in pharmaceutical metabolite profiling and stable isotope tracing studies [5] [7]. The compound’s classification under "pharmaceutical applications" by major suppliers underscores its transition from a chemical curiosity to an essential tool in drug discovery and development [1] [3].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8